molecular formula C7H9BrClN B13735898 3-Bromomethyl-5-methylpyridine hydrochloride CAS No. 182354-92-3

3-Bromomethyl-5-methylpyridine hydrochloride

Cat. No.: B13735898
CAS No.: 182354-92-3
M. Wt: 222.51 g/mol
InChI Key: CWGKYGCSPOSSTN-UHFFFAOYSA-N
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Description

3-Bromomethyl-5-methylpyridine hydrochloride is a chemical compound with significant importance in pharmaceutical and chemical research. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents, including rupatadine, which is used to treat allergic rhinitis and urticaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-5-methylpyridine hydrochloride typically involves the bromination of 3,5-dimethylpyridine. One common method is the treatment of 3,5-dimethylpyridine with N-bromosuccinimide in carbon tetrachloride, yielding the desired product in a 50% yield. The yield can be increased to 68% with the addition of azobisisobutyronitrile .

Another method involves using 5-methylnicotinic acid as the starting material. This method is more environmentally friendly and suitable for large-scale industrial production. The process includes the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. The final step involves bromination with hydrobromic acid in xylene .

Industrial Production Methods

For industrial production, the method using 5-methylnicotinic acid is preferred due to its simplicity, efficiency, and environmental friendliness. The overall yield of this method is approximately 65.9% .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-5-methylpyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromomethyl group can yield methylpyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Methylpyridine derivatives.

Scientific Research Applications

3-Bromomethyl-5-methylpyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromomethyl-5-methylpyridine hydrochloride involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of rupatadine, the compound undergoes further chemical transformations to form the active drug, which then exerts its effects by inhibiting histamine H1 receptors and platelet-activating factor .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloromethyl-5-methylpyridine hydrochloride
  • 3-Iodomethyl-5-methylpyridine hydrochloride
  • 3-Methyl-5-methylpyridine hydrochloride

Uniqueness

3-Bromomethyl-5-methylpyridine hydrochloride is unique due to its specific bromomethyl group, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of various pharmaceutical agents, providing a versatile platform for chemical modifications .

Properties

CAS No.

182354-92-3

Molecular Formula

C7H9BrClN

Molecular Weight

222.51 g/mol

IUPAC Name

3-(bromomethyl)-5-methylpyridine;hydrochloride

InChI

InChI=1S/C7H8BrN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H

InChI Key

CWGKYGCSPOSSTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CBr.Cl

Origin of Product

United States

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